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Introduction
GB1107 is an orally active small molecule inhibitor of galectin-3, a β-galactoside-binding lectin

that is overexpressed in the tumor microenvironment of various aggressive cancers, including

non-small cell lung cancer (NSCLC).[1][2] High expression of galectin-3 is often correlated with

poor patient survival.[1][2] Galectin-3 contributes to an immunosuppressive tumor

microenvironment, thereby hindering the efficacy of immune checkpoint inhibitors. By targeting

galectin-3, GB1107 has been shown to modulate the tumor immune landscape, making it a

promising candidate for combination therapy with PD-L1 inhibitors.[1][2] Preclinical studies

have demonstrated that GB1107 can enhance the anti-tumor effects of PD-L1 blockade by

increasing the infiltration and activation of cytotoxic T cells within the tumor.[1][3] A close analog

of GB1107, GB1211, has advanced to clinical trials in combination with the PD-L1 inhibitor

atezolizumab for NSCLC, highlighting the clinical relevance of this therapeutic strategy.[4]

Scientific Rationale for Combination Therapy
The efficacy of PD-1/PD-L1 checkpoint inhibitors is largely dependent on a pre-existing anti-

tumor immune response, often characterized by the presence of tumor-infiltrating lymphocytes

(TILs). However, many tumors, referred to as "cold" tumors, lack significant immune infiltration

and are therefore less responsive to checkpoint blockade. Galectin-3 plays a crucial role in

creating this immunosuppressive, or "cold," tumor microenvironment by promoting the
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accumulation of M2-like tumor-associated macrophages (TAMs) and inhibiting the function of

cytotoxic CD8+ T cells.[1][3]

GB1107, by inhibiting galectin-3, helps to reprogram the tumor microenvironment from an

immunosuppressive to an immunostimulatory state. This is achieved through two primary

mechanisms:

Polarization of Macrophages: GB1107 promotes the polarization of TAMs from an M2

phenotype to a pro-inflammatory M1 phenotype.[1][2]

Enhanced T-Cell Infiltration and Function: Inhibition of galectin-3 by GB1107 leads to

increased infiltration of cytotoxic CD8+ T cells into the tumor.[1][2]

By transforming the tumor microenvironment into a "hot," immune-inflamed state, GB1107 is

hypothesized to synergize with PD-L1 inhibitors, which can then more effectively unleash the

anti-tumor activity of the newly recruited and activated T cells.

Preclinical Data Summary
Preclinical studies using syngeneic and xenograft mouse models of lung adenocarcinoma have

demonstrated the potential of GB1107 as a monotherapy and in combination with PD-L1

inhibitors.

Monotherapy Effects of GB1107
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Experimental
Model

Treatment Key Findings Reference

A549 Human Lung

Adenocarcinoma

Xenografts (CD-1

nude mice)

10 mg/kg GB1107

daily

46.2% reduction in

final tumor weight

compared to vehicle.

[1]

LLC1 Syngeneic

Mouse Lung

Adenocarcinoma

(C57Bl/6 mice)

10 mg/kg GB1107

daily

48% decrease in

tumor volume on day

18; 60.8% reduction in

final tumor weight

compared to vehicle.

[1]

LLC1-luciferase

Metastasis Model

(C57Bl/6 mice)

10 mg/kg GB1107

daily

Significant inhibition of

lung metastasis.
[1]

Combination Therapy: GB1107 and anti-PD-L1
In a model where treatment was initiated after tumors were established, neither GB1107 nor

anti-PD-L1 antibody alone showed significant anti-tumor activity. However, the combination

therapy resulted in a significant reduction in tumor growth.
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Experimental
Model

Treatment
Groups

Tumor Volume
Reduction (vs.
Control)

Tumor Weight
Reduction (vs.
Control)

Reference

LLC1 Syngeneic

Mouse Lung

Adenocarcinoma

(C57Bl/6 mice)

No Treatment - - [5]

GB1107 (10

mg/kg, daily)
Not significant Not significant [1][5]

anti-PD-L1 (200

µg, twice weekly)
Not significant Not significant [1][5]

GB1107 + anti-

PD-L1
49.5% 51.4% [1][5]

Immunomodulatory Effects of Combination Therapy
The combination of GB1107 and an anti-PD-L1 antibody led to significant changes in the tumor

immune microenvironment, consistent with a heightened anti-tumor immune response.

Analysis
Key Findings in
Combination Group

Reference

Immune Cell Infiltration (Flow

Cytometry)

Increased percentage of

tumor-infiltrating CD8+ T cells.
[5]

Cytotoxic Effector Molecule

Expression (qPCR)

Increased expression of IFNγ,

Granzyme B, Perforin-1, and

Fas Ligand.

[1][2]

Apoptosis Marker (IHC)

Increased expression of

cleaved caspase-3, indicating

enhanced tumor cell

apoptosis.

[1][2][5]

Signaling Pathways and Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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